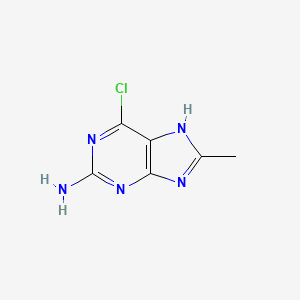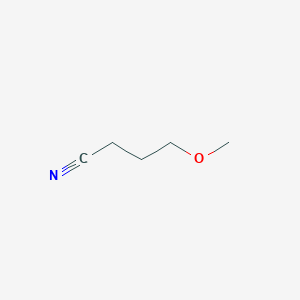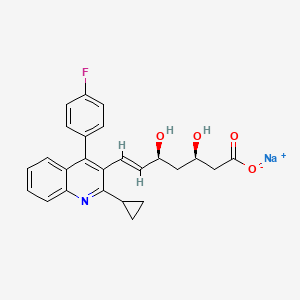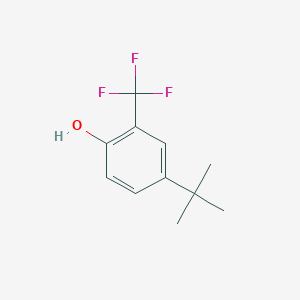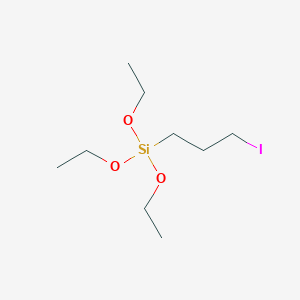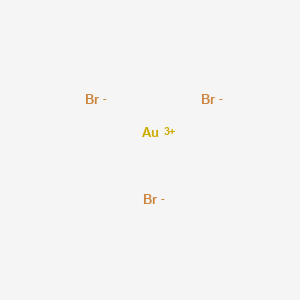
甲基丙烯酰基甘氨酰甘氨酸
描述
Methacryloylglycylglycine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a peptide-based monomer that can be easily polymerized to form hydrogels, which have various biomedical and pharmaceutical applications.
科学研究应用
纳米颗粒形成和药物递送
甲基丙烯酰基甘氨酰甘氨酸 (MAGG) 已用于制备纳米颗粒,特别是与壳聚糖结合使用。研究表明,由 MAGG 和壳聚糖形成的纳米颗粒表现出均匀的形态和均匀的粒度分布,使其成为药物递送应用的有希望的候选者。这些纳米颗粒的化学成分已得到彻底研究,突出了它们在该领域的潜力 (Ferri et al., 2014).
半互穿网络水凝胶
MAGG 的另一个应用是开发半互穿网络(半 IPN)水凝胶。这些水凝胶是通过在壳聚糖和交联剂存在下聚合 MAGG 制成的,在组织工程和生物活性剂的控释方面显示出前景。已使用各种技术确认了这些水凝胶的结构特征,突出了它们在生物医学应用中的适用性 (Dash et al., 2012).
生物可消除聚合物纳米颗粒
基于 MAGG 的生物可消除聚合物已配制成用于蛋白质药物递送的纳米颗粒。这些纳米颗粒显示出高细胞相容性和高效蛋白质负载,以及受控释放曲线。这些特性表明它们在生物医学应用中具有潜力,特别是在药物递送系统中 (Chiellini et al., 2007).
组织工程中的水凝胶
明胶甲基丙烯酰 (GelMA) 水凝胶,其中可以掺入 MAGG,已广泛用于组织工程。这些水凝胶具有细胞附着和基质金属蛋白酶反应性肽基序,使其适用于一系列组织工程应用,包括骨、软骨、心脏和血管组织。GelMA 水凝胶在微细加工方面的多功能性及其与纳米颗粒杂交以增强性能的潜力也值得注意 (Yue et al., 2015).
属性
IUPAC Name |
2-[[2-(2-methylprop-2-enoylamino)acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-5(2)8(14)10-3-6(11)9-4-7(12)13/h1,3-4H2,2H3,(H,9,11)(H,10,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYHSQYLBPKGNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437175 | |
| Record name | methacryloylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57950-62-6 | |
| Record name | methacryloylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

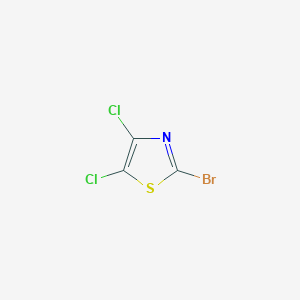
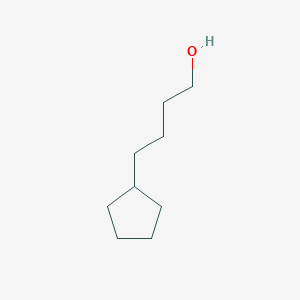
![2-Oxaspiro[4.4]nonan-1-one](/img/structure/B3053979.png)

